molecular formula C17H14Cl2N2O2 B11322119 4-(2,4-Dichlorophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(2,4-Dichlorophenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11322119
M. Wt: 349.2 g/mol
InChI Key: LVHKDYCKMFWSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-DICHLOROPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the oxazole and quinoline families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,4-dichlorophenyl derivatives with appropriate quinoline intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethylene glycol and catalysts such as hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different oxazole derivatives.

    Substitution: Halogen substitution reactions are common, especially involving the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

4-(2,4-DICHLOROPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with a similar structure.

    Mubritinib: A tyrosine kinase inhibitor that shares structural similarities.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C17H14Cl2N2O2/c1-8-14-15(10-6-5-9(18)7-11(10)19)16-12(3-2-4-13(16)22)20-17(14)23-21-8/h5-7,15,20H,2-4H2,1H3

InChI Key

LVHKDYCKMFWSST-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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